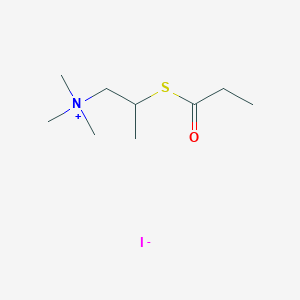
N,N,N-Trimethyl-2-(propanoylsulfanyl)propan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionyl-alpha-methylthiocholine iodide: is a chemical compound with the molecular formula C8H18INOS. It is a derivative of thiocholine, where the propionyl group is attached to the alpha position, and the methyl group is attached to the sulfur atom. This compound is often used in biochemical research, particularly in studies involving cholinesterase enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propionyl-alpha-methylthiocholine iodide typically involves the reaction of propionyl chloride with alpha-methylthiocholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods: Industrial production of propionyl-alpha-methylthiocholine iodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Propionyl-alpha-methylthiocholine iodide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiocholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propionyl moiety can be reduced to form alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like acetone or acetonitrile.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Corresponding halides (e.g., propionyl-alpha-methylthiocholine chloride or bromide).
Scientific Research Applications
Chemistry: Propionyl-alpha-methylthiocholine iodide is used as a substrate in enzymatic assays to study the activity of cholinesterase enzymes. It helps in understanding the kinetics and inhibition mechanisms of these enzymes.
Biology: In biological research, this compound is used to investigate the role of cholinesterase enzymes in various physiological processes, including neurotransmission and muscle contraction.
Medicine: Propionyl-alpha-methylthiocholine iodide is used in the development of drugs targeting cholinesterase enzymes, which are implicated in diseases such as Alzheimer’s and myasthenia gravis.
Industry: In the industrial sector, this compound is used in the synthesis of other chemical intermediates and as a reagent in analytical chemistry.
Mechanism of Action
Propionyl-alpha-methylthiocholine iodide exerts its effects by acting as a substrate for cholinesterase enzymes. The enzyme hydrolyzes the ester bond in the compound, releasing propionic acid and alpha-methylthiocholine. This reaction helps in studying the enzyme’s activity and inhibition. The molecular targets include acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
Comparison with Similar Compounds
- Acetylthiocholine iodide
- Butyrylthiocholine iodide
- Propionylthiocholine iodide
Comparison: Propionyl-alpha-methylthiocholine iodide is unique due to the presence of the alpha-methyl group, which can influence its interaction with cholinesterase enzymes. This structural difference can affect the compound’s hydrolysis rate and binding affinity compared to other thiocholine derivatives. For example, acetylthiocholine iodide lacks the propionyl group, making it a less bulky substrate for cholinesterase enzymes.
Properties
CAS No. |
56594-86-6 |
|---|---|
Molecular Formula |
C9H20INOS |
Molecular Weight |
317.23 g/mol |
IUPAC Name |
trimethyl(2-propanoylsulfanylpropyl)azanium;iodide |
InChI |
InChI=1S/C9H20NOS.HI/c1-6-9(11)12-8(2)7-10(3,4)5;/h8H,6-7H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
FWPAABYLOCCOBS-UHFFFAOYSA-M |
Canonical SMILES |
CCC(=O)SC(C)C[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


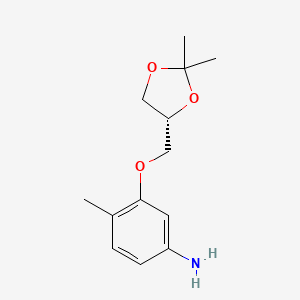
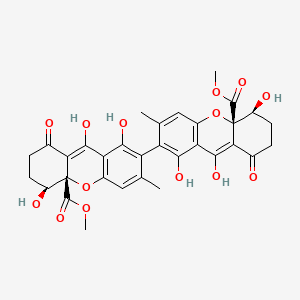
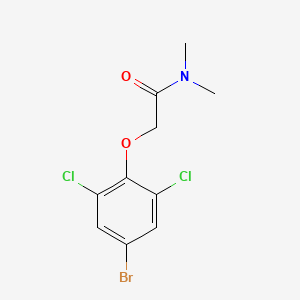
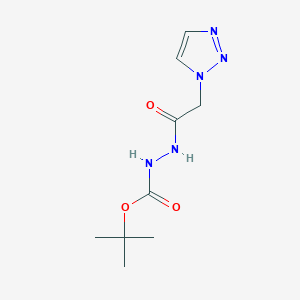
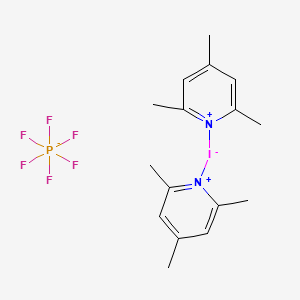
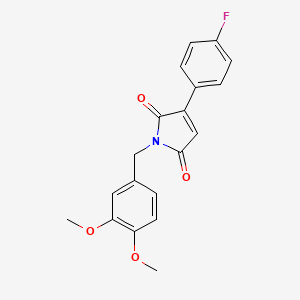
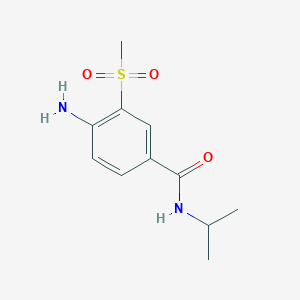
![4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one](/img/structure/B15339916.png)
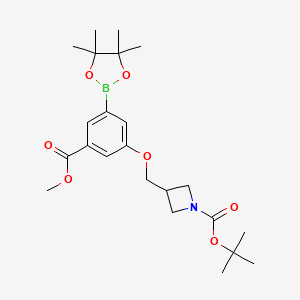
![1-Cyclohexanesulfonyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B15339923.png)
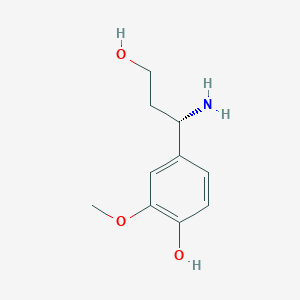
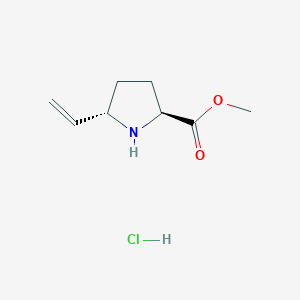
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B15339947.png)
![1-(4'-Ethyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B15339952.png)
